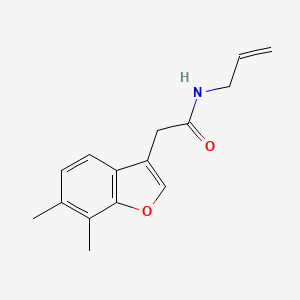

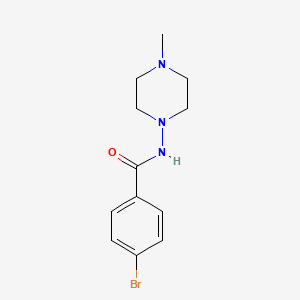

N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide" is a chemical compound that has garnered interest in various scientific studies due to its unique structural and chemical characteristics. This analysis draws on recent research to provide insights into its synthesis, structural nuances, reactivity, and property profiles.

Synthesis Analysis

The synthesis of benzofuran-2-ylacetamide derivatives, including compounds similar to "N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide," involves cascade reactions that utilize palladium catalysis. Gabriele et al. (2007) have developed an efficient synthesis method starting from 1-(2-allyloxyaryl)-2-yn-1-ols, amines, and CO, employing catalytic amounts of PdI2 along with PPh3 and KI. This method exemplifies the "sequential homobimetallic catalysis" concept, showcasing two catalytic cycles in sequence to produce the final product (Gabriele et al., 2007).

Molecular Structure Analysis

Investigations into the molecular structure of compounds analogous to "N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide" reveal detailed geometrical parameters. For instance, Bunev et al. (2013) have analyzed the structure of a related benzothiazol-2-yl acetamide compound, demonstrating the planarity of the acetamide moiety and how substituents influence its molecular geometry (Bunev et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of benzofuran derivatives have been explored through various reactions, including those leading to the formation of benzofuran-3(2H)-one scaffolds with a quaternary center. Yuan et al. (2019) described a Rh/Co relay catalyzed C-H functionalization/annulation process for constructing benzofuran motifs, highlighting the compound's reactivity and potential for further chemical transformations (Yuan et al., 2019).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and stability of benzofuran derivatives, are crucial for understanding their behavior in different environments. Although specific data on "N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide" is scarce, related research provides insights into the physical characteristics of analogous compounds, emphasizing the importance of molecular structure on these properties.

Chemical Properties Analysis

Chemical properties, including acidity (pKa) and reactivity towards various reagents, define the compound's applications and reactions. Duran and Canbaz (2013) determined the pKa values of newly synthesized benzothiazole acetamide derivatives, offering a glimpse into the compound's chemical behavior and reactivity profile (Duran & Canbaz, 2013).

Mécanisme D'action

Orientations Futures

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering new drugs and developing structure-activity relationships (SAR) on these derivatives as antimicrobial drugs .

Propriétés

IUPAC Name |

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-4-7-16-14(17)8-12-9-18-15-11(3)10(2)5-6-13(12)15/h4-6,9H,1,7-8H2,2-3H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNYMJMYONZIAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5877562.png)

![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)